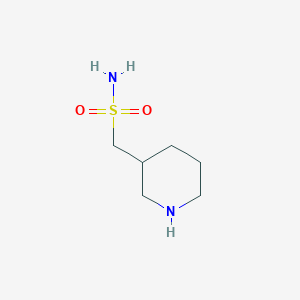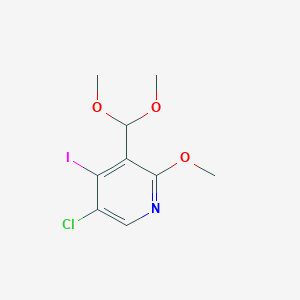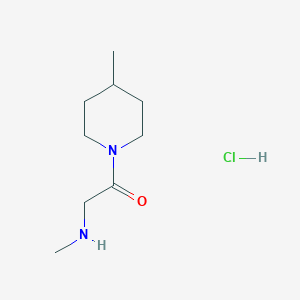
2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride
Descripción general
Descripción
2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride, also known as MMPE-HCl, is an important organic compound used in the synthesis of various drugs and pharmaceuticals. It is a white crystalline powder with a molecular weight of 221.67 g/mol and a melting point of 166-168°C. MMPE-HCl is a chiral compound and is used in the synthesis of both (+)- and (-)-enantiomers.
Aplicaciones Científicas De Investigación
Inhibition of Blood Platelet Aggregation
A derivative of 2-piperidinyl ethanone, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was identified as an inhibitor of ADP-induced aggregation of blood platelets. This compound was part of a larger series synthesized to explore their effects on platelet aggregation, with some showing activity ex vivo in guinea pigs. However, subacute toxicity evaluations indicated an unfavorable therapeutic ratio for this particular compound (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Synthesis and Characterization of Novel Compounds
Research involving the nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with piperidinol, piperidine, and piperazine derivatives led to the creation of N-substituted compounds. These compounds were further reacted with thiols to form N,S-substituted compounds, which were then characterized by various spectroscopic methods and evaluated for their antibacterial and antifungal activities (Ibiş, Ayla, Bahar, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Antibacterial Activity of Isoindoline Derivatives
A study on the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its subsequent reactions to form various compounds including isoindoline-1,3-diones, revealed their antibacterial activities. The synthesis was performed under microwave irradiation, and the structures of the newly synthesized compounds were established by spectral data. These compounds were then screened for their antibacterial activity, highlighting the potential therapeutic applications of such derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The study found that certain substitutions on the benzamide moiety significantly increased activity, with one compound showing remarkable potency as an inhibitor of acetylcholinesterase. This compound also demonstrated a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Propiedades
IUPAC Name |
2-(methylamino)-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-3-5-11(6-4-8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORPOUCAGENLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



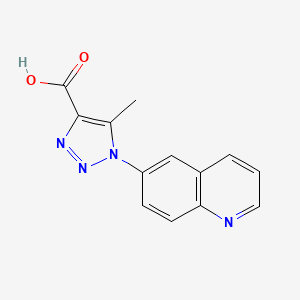
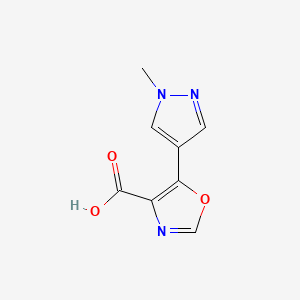
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
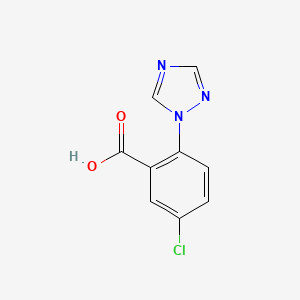

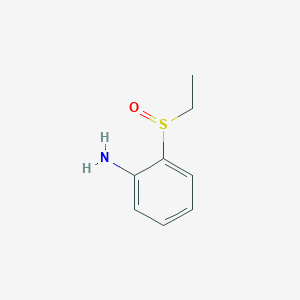
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
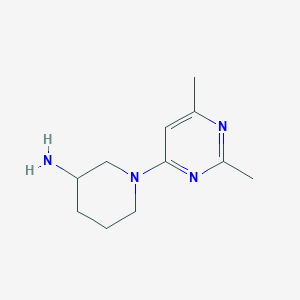
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
